Tert-butyl 2-amino-3-methylsulfanylbenzoate
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Overview
Description
Tert-butyl 2-amino-3-methylsulfanylbenzoate: is an organic compound that features a tert-butyl ester group, an amino group, and a methylsulfanyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-methylsulfanylbenzoate typically involves the esterification of 2-amino-3-methylsulfanylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-3-methylsulfanylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of methylsulfanyl and amino groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-methylsulfanylbenzoate depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the methylsulfanyl group can undergo oxidation and other transformations. The tert-butyl ester group provides steric hindrance, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Tert-butyl 2-amino-3-methylbenzoate: Lacks the methylsulfanyl group.
Tert-butyl 2-amino-4-methylsulfanylbenzoate: Has the methylsulfanyl group at a different position.
Tert-butyl 2-amino-3-ethylsulfanylbenzoate: Has an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness: Tert-butyl 2-amino-3-methylsulfanylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of the tert-butyl ester, amino, and methylsulfanyl groups provides a distinct set of chemical properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-amino-3-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)8-6-5-7-9(16-4)10(8)13/h5-7H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLRHILOCDNVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)SC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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